Methyl beta-D-glucopyranoside

概要

説明

Methyl beta-D-glucopyranoside is a glycoside derived from glucose. It is a significant compound in various biological and chemical processes due to its structural properties and reactivity. This compound is often used in biochemical studies to understand carbohydrate metabolism and enzyme specificity.

準備方法

Synthetic Routes and Reaction Conditions: Methyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. This process involves the formation of a glycosidic bond between the glucose molecule and the methanol, resulting in the production of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of enzymatic methods. Enzymes such as beta-glucosidase can catalyze the reaction between glucose and methanol, providing a more efficient and environmentally friendly production method .

化学反応の分析

Types of Reactions: Methyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the glycosidic bond, resulting in the formation of glucose and methanol.

Oxidation: The compound can be oxidized to form gluconic acid derivatives.

Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used.

Oxidation: Strong oxidizing agents such as nitric acid or enzymatic oxidation using glucose oxidase.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Hydrolysis: Glucose and methanol.

Oxidation: Gluconic acid derivatives.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

科学的研究の応用

Biochemical Research

Methyl beta-D-glucopyranoside serves as a model compound for studying carbohydrate interactions due to its structural similarity to natural sugars. It is often used in crystallography to elucidate binding modes with receptors.

Case Study: Binding Interactions

- A study investigated the binding modes of methyl β-D-glucopyranoside with artificial receptors, revealing significant noncovalent interactions that stabilize these complexes. This research highlights the importance of MeβGlc in understanding carbohydrate-receptor dynamics at a molecular level .

Plant Physiology

In plant biology, MeβGlc has been identified as a significant soluble compound in various plant species, including those in the Rosaceae family. Its role in stress responses and metabolic adaptations is well-documented.

Data Table: Accumulation of this compound in Plants

| Plant Species | Environment | MeβGlc Concentration (μmol/g) | Reference |

|---|---|---|---|

| G. montanum | Alpine | 17-19 | |

| Hordeum vulgare | Agricultural | Not specified | |

| White Clover | Pasture | Not specified |

Pharmacological Applications

MeβGlc has been studied for its potential pharmacological properties, including its effects on immune modulation and anti-tumor activity.

Case Study: Glycyrrhiza Uralensis

- Research involving polysaccharides derived from Glycyrrhiza uralensis demonstrated that this compound plays a role in enhancing immune responses and inhibiting tumor cell proliferation. The low molecular weight fractions showed significant anticancer potential by up-regulating IL-7 cytokine expression, which is crucial for T lymphocyte proliferation .

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the food and cosmetic industries as a sweetener or humectant due to its glycosidic properties.

Synthesis and Characterization

The synthesis of MeβGlc can be achieved through various chemical methods, including methylation of D-glucose derivatives. Its characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry.

Data Table: Synthesis Methods for this compound

作用機序

The mechanism of action of methyl beta-D-glucopyranoside involves its interaction with specific enzymes such as beta-glucosidase. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release glucose and methanol. This process is crucial for understanding the enzyme’s specificity and catalytic mechanism .

類似化合物との比較

- Methyl alpha-D-glucopyranoside

- Methyl beta-D-thiogalactoside

- Methyl alpha-D-mannopyranoside

Comparison: Methyl beta-D-glucopyranoside is unique due to its specific beta-glycosidic linkage, which influences its reactivity and interaction with enzymes. Compared to methyl alpha-D-glucopyranoside, the beta form has different spatial orientation, affecting its binding affinity and hydrolysis rate by beta-glucosidase . Methyl beta-D-thiogalactoside and methyl alpha-D-mannopyranoside have different sugar moieties, leading to variations in their chemical properties and biological activities .

生物活性

Methyl beta-D-glucopyranoside (MeG) is a glycoside derived from glucose, known for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

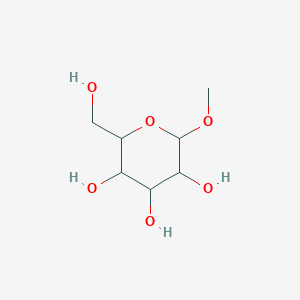

Chemical Structure and Properties

This compound is characterized by the molecular formula and is classified as a methyl D-glucoside. It is soluble in water and exhibits surfactant properties, which contribute to its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of MeG against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values have been evaluated, demonstrating significant antibacterial properties.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mM) | MBC (mM) |

|---|---|---|

| Listeria monocytogenes | 0.02 | 0.02 |

| Staphylococcus aureus | 0.5 | 0.5 |

| Enterococcus faecalis | 0.03 | 0.03 |

| Escherichia coli | >20 | >20 |

The results indicate that MeG exhibits strong antimicrobial activity against Gram-positive bacteria while being less effective against Gram-negative strains due to their protective outer membrane .

The antimicrobial action of MeG is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The amphiphilic nature of MeG allows it to interact with lipid bilayers, which is critical for its effectiveness as an antimicrobial agent .

Antitumor Properties

MeG has been investigated for its antitumor potential. Studies have indicated that it can inhibit tumor cell proliferation with low cytotoxicity to normal cells. This property makes it a candidate for further research in cancer therapy .

Quorum Sensing Inhibition

Research has shown that MeG can inhibit quorum sensing (QS) in bacteria, a communication process that regulates virulence factors. This inhibition could lead to reduced pathogenicity in bacterial infections, presenting a novel therapeutic avenue .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various methyl glucopyranosides against multiple bacterial strains, revealing that derivatives with longer alkyl chains had enhanced activity compared to those with shorter chains .

- Antitumor Activity Assessment : In vitro assays demonstrated that MeG derivatives exhibited significant growth inhibition in cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment .

- Quorum Sensing Inhibition : A recent investigation into the QS inhibitory effects of MeG derivatives found promising results against pathogenic bacteria, indicating their potential use in preventing biofilm formation and infection control .

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-XUUWZHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883559 | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

709-50-2 | |

| Record name | Methyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl beta-D-glucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Glucopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 - 110 °C | |

| Record name | Methyl beta-D-glucopyranoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。